Cas no 2138051-05-3 (1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol)

1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol
- [1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol
- EN300-1179586
- 2138051-05-3
-
- Inchi: 1S/C11H18N2O2S/c1-8(9-5-10(15-2)13-16-9)12-6-11(7-14)3-4-11/h5,8,12,14H,3-4,6-7H2,1-2H3
- InChI Key: BJIHDDAYDDQPIM-UHFFFAOYSA-N
- SMILES: S1C(=CC(=N1)OC)C(C)NCC1(CO)CC1
Computed Properties
- Exact Mass: 242.10889899g/mol
- Monoisotopic Mass: 242.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 82.6Ų
1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179586-2500mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 2500mg |
$1931.0 | 2023-10-03 | ||
Enamine | EN300-1179586-10000mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-1179586-1.0g |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1179586-5000mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 5000mg |
$2858.0 | 2023-10-03 | ||
Enamine | EN300-1179586-50mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1179586-250mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1179586-1000mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1179586-100mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 100mg |
$867.0 | 2023-10-03 | ||
Enamine | EN300-1179586-500mg |
[1-({[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amino}methyl)cyclopropyl]methanol |
2138051-05-3 | 500mg |
$946.0 | 2023-10-03 |
1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol Related Literature
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol
Introduction to 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol (CAS No. 2138051-05-3)
1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol (CAS No. 2138051-05-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol is notable for its cyclopropyl ring and the presence of a thiazole moiety. The cyclopropyl ring imparts rigidity to the molecule, which can influence its conformational flexibility and binding properties. The thiazole ring, on the other hand, is a common heterocyclic moiety found in many biologically active compounds, contributing to its pharmacological profile.
Synthesis of 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol typically involves a multi-step process. One common approach is to start with a cyclopropylcarboxaldehyde derivative and react it with an appropriate amine to form the desired aminoalkyl intermediate. Subsequent functionalization steps, such as the introduction of the thiazole ring and methoxy group, complete the synthesis. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.
In terms of biological activity, 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have indicated that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. Additionally, it has exhibited anti-inflammatory properties by modulating cytokine production and immune cell activation.
The pharmacokinetic properties of 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol are also an area of active investigation. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time. Ongoing studies are focused on optimizing these parameters to enhance the compound's therapeutic potential.
Clinical trials are another important aspect of evaluating the safety and efficacy of new compounds like 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol. While early-stage trials are still underway, initial results have been encouraging. These trials aim to assess the compound's safety profile in human subjects and determine optimal dosing regimens. Positive outcomes from these trials could pave the way for more advanced clinical studies and eventually lead to its approval as a therapeutic agent.
In conclusion, 1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol (CAS No. 2138051-05-3) is a promising compound with a unique chemical structure and potential therapeutic applications. Its synthesis methods have been refined to improve efficiency and scalability, while preclinical studies have highlighted its biological activities and pharmacokinetic properties. As research continues to advance, this compound holds significant potential for addressing unmet medical needs in various disease areas.
2138051-05-3 (1-({1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}methyl)cyclopropylmethanol) Related Products
- 2108610-14-4(8-fluorocuban-1-amine hydrochloride)
- 1806921-97-0(3-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-acetic acid)
- 2649061-38-9(4-(1-isocyanatoethyl)-2-methoxy-1-methylbenzene)
- 52584-39-1(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(4-methylphenyl)-)
- 27650-73-3(3,4-Dimethyl(3-chloropropyl)benzene)
- 2227905-84-0(5-chloro-2-(2S)-2-hydroxypropylphenol)
- 30129-53-4(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 1261884-55-2(2,4-Bis(2-(trifluoromethyl)phenyl)-5-nitropyridine)
- 741732-65-0(3-Nitro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]benzamide)
- 1998100-90-5((2R)-2-amino-3-(1-methylpyrrolidin-3-yl)propanoic acid)



